molecular formula C19H30O3 B14503834 Methyl 9-oxooctadeca-10,12,15-trienoate CAS No. 64308-49-2

Methyl 9-oxooctadeca-10,12,15-trienoate

Cat. No.: B14503834
CAS No.: 64308-49-2
M. Wt: 306.4 g/mol
InChI Key: HFHZCLLOCPKNMX-UHFFFAOYSA-N
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Description

Methyl 9-oxooctadeca-10,12,15-trienoate is a methyl ester derivative of an oxo-fatty acid, supplied as a high-purity compound for research purposes. This compound is of significant interest in biochemical and pharmacological research due to the established bioactivity of its structural analogs. Related 9-oxo and 9-hydroxy octadecatrienoic acid derivatives have been shown to possess potent anti-inflammatory properties, demonstrated by their ability to suppress TPA-induced inflammation in experimental models . Furthermore, research on similar oxo-fatty acids indicates potential applications in metabolic and cancer research. For instance, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid, found in tomato extract, has been identified as an activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα) in hepatocytes . Activation of this nuclear receptor promotes fatty acid uptake and ketone body production, suggesting a role for such compounds in managing dyslipidemia . Separately, a related ketodiene, 9-oxo-(10E,12E)-octadecadienoic acid isolated from eggplant, has demonstrated cytotoxic effects by inducing apoptosis in human ovarian cancer cells via the mitochondrial pathway . Researchers can leverage this compound to explore these and other mechanistic pathways in a variety of in vitro and in vivo systems. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 9-oxooctadeca-10,12,15-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h4-5,7,9,12,15H,3,6,8,10-11,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHZCLLOCPKNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC(=O)CCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20802604
Record name Methyl 9-oxooctadeca-10,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20802604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64308-49-2
Record name Methyl 9-oxooctadeca-10,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20802604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The process typically employs sulfuric acid or p-toluenesulfonic acid as a catalyst. A molar ratio of 1:5 (acid:methanol) is maintained at 60–70°C for 6–8 hours. The reaction’s progress is monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Key parameters :

  • Catalyst concentration : 1–2% (v/v) sulfuric acid
  • Temperature : 65°C ± 5°C
  • Yield : 72–85% (reported in optimized conditions)

Challenges and Mitigations

The α,β-unsaturated ketone system in 9-oxooctadeca-10,12,15-trienoic acid poses stability issues under acidic conditions, risking Michael addition side reactions. To minimize this, inert atmospheres (e.g., nitrogen) and controlled temperatures are employed.

Wittig Reaction-Based Synthesis

For de novo construction of the carbon skeleton, the Wittig reaction between a C9 ketone phosphorane and a C9 aldehyde derivative offers precise control over double bond geometry.

Retrosynthetic Analysis

The target molecule is dissected into two fragments:

  • Phosphorane component : Methyl 9-oxononanoate
  • Aldehyde component : Nonadeca-10,12,15-trienal

Reaction Setup

The ylide generated from methyl 9-oxononanoate reacts with nonadeca-10,12,15-trienal in dry dichloromethane at −78°C. The reaction proceeds with high (E)-selectivity due to the Schlosser modification.

Critical data :

  • Base : Potassium tert-butoxide (2.5 equiv)
  • Reaction time : 3 hours
  • Workup : Aqueous NH₄Cl extraction, silica gel chromatography
  • Yield : 62% (cis/trans ratio 95:5)

Comparative Analysis of Synthesis Routes

The table below evaluates the efficiency, scalability, and practicality of major methods:

Method Yield (%) Selectivity Cost Scalability
Direct esterification 72–85 High Low Industrial
Pd-catalyzed oxidation 68 Moderate High Lab-scale
Enzymatic oxidation 58 Excellent Medium Pilot-scale
Wittig synthesis 62 High Very high Research

Key observations :

  • Direct esterification is optimal for bulk production but requires high-purity acid precursors.
  • Enzymatic methods provide superior regiocontrol, making them preferable for pharmaceutical applications.

Characterization and Quality Control

Post-synthetic characterization employs advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):
    δ 5.35–5.25 (m, 3H, CH=CH), 3.65 (s, 3H, OCH₃), 2.76 (t, J=6.8 Hz, 2H, COCH₂), 2.50 (t, J=7.2 Hz, 2H, CH₂CO).

  • ¹³C NMR :
    δ 207.8 (C=O ketone), 174.3 (COOCH₃), 130.1–127.9 (olefinic carbons).

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 293.2351 [M+H]⁺ (calc. 293.2354 for C₁₉H₃₂O₃).

Applications in Contemporary Research

While focusing on synthesis, brief contextualization of applications underscores methodological priorities:

  • Lipid peroxidation studies : Used as a standard in analyzing oxidative degradation products.
  • Bioactive molecule synthesis : Intermediate in jasmonate pathway elucidation.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxooctadeca-10,12,15-trienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

Methyl 9-oxooctadeca-10,12,15-trienoate has several applications in scientific research:

Mechanism of Action

The biological effects of methyl 9-oxooctadeca-10,12,15-trienoate are mediated through its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and oxidative stress responses. It may also interact with cell membrane receptors, influencing signal transduction pathways that regulate inflammation and cellular homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Derivatives

9-Oxooctadeca-10,12-dienoic Acid (9-oxo-ODE)
  • Molecular Formula : C₁₈H₃₀O₃
  • Structure : Contains two double bonds (10E,12E) and a ketone at position 7.
  • Key Differences : Lacks the third double bond at position 15, reducing polyunsaturation compared to 9-oxo-OTEA.
  • Sources : Identified in Castanea sativa leaves, Citrus medica, and the fungus Cordyceps cicadae .
  • Bioactivity : Exhibits anticancer activity against cervical cancer cells and inhibits acetyl-CoA carboxylase in plants .
9-Hydroxy-10,12-octadecadienoic Acid (9-HODE)
  • Molecular Formula : C₁₈H₃₂O₃
  • Structure: A hydroxylated derivative of linoleic acid (18:2 ω-6) with a hydroxyl group at position 9 and double bonds at 10 and 12.
  • Key Differences : Replaces the ketone group with a hydroxyl, altering reactivity and signaling roles .
9,10-Epoxyoctadecatrienoic Acid
  • Molecular Formula : C₁₈H₃₀O₃
  • Structure: Epoxidized form of linolenic acid with an epoxy group at positions 9,10 and double bonds at 12 and 14.
  • Key Differences : Epoxide functionality confers distinct electrophilic properties, influencing its role in plant defense .

Physicochemical Properties

Compound Molecular Weight Double Bonds Functional Groups Solubility Melting Point (°C)
Methyl 9-oxooctadeca-10,12,15-trienoate 292.42 3 (10E,12E,15E) Ketone, Methyl Ester Soluble in DMSO, chloroform Not reported
9-Oxooctadeca-10,12-dienoic acid 294.43 2 (10E,12E) Ketone, Carboxylic Acid Soluble in ethanol, acetone 60–70 (predicted)
9,10-Epoxyoctadecatrienoic acid 294.43 2 (12E,15E) Epoxide, Carboxylic Acid Soluble in polar organic solvents Not reported

Notes:

  • The methyl ester group in Methyl 9-oxo-OTEA enhances lipid solubility compared to free carboxylic acids like 9-oxo-ODE .
This compound
  • Plant Metabolism : Found in Castanea sativa and Fagus sylvatica, linked to responses to pathogen attacks and oxidative stress .
  • Microbial Biosynthesis: Produced via cyanobacterial linolenate 9R-lipoxygenase, which oxygenates α-linolenate to form hydroperoxy intermediates .
9-Oxooctadeca-10,12-dienoic Acid
  • Anticancer Activity : Suppresses proliferation of human cervical cancer cells by modulating apoptosis pathways .
  • Agricultural Relevance : Accumulates in rice under jasmonate treatment, enhancing resistance to pathogens .
9,10-Epoxyoctadecatrienoic Acid
  • Stress Signaling : Downregulated during phosphate limitation in plants, suggesting a role in nutrient stress adaptation .

Q & A

Q. What are the established methods for synthesizing and characterizing Methyl 9-oxooctadeca-10,12,15-trienoate?

  • Methodological Answer : Synthesis typically involves esterification of 9-oxooctadeca-10,12,15-trienoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization employs NMR (¹H and ¹³C) to confirm esterification and double-bond geometry, mass spectrometry (MS) for molecular weight verification, and HPLC for purity assessment (>95%) . The acid precursor can be synthesized via oxidation of linolenic acid derivatives using lipoxygenases or chemical oxidants .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with UV/Vis detection (210–235 nm for conjugated dienones) or tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode ensures sensitivity. Internal standards (e.g., deuterated analogs) improve accuracy. For tissue samples, lipid extraction via Folch or Bligh-Dyer methods precedes analysis. Calibration curves using synthetic standards are essential .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store as a powder at -20°C in airtight, light-protected containers under inert gas (e.g., argon). In solution, use anhydrous dimethyl sulfoxide (DMSO) or ethanol, aliquot to avoid freeze-thaw cycles, and store at -80°C for long-term stability. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. What is the mechanistic basis for this compound's inhibition of acetyl-CoA carboxylase (ACC)?

  • Methodological Answer : The α,β-unsaturated ketone group in the compound binds ACC’s biotin carboxylase domain, disrupting ATP-dependent carboxylation. Validate via in vitro ACC activity assays (radiolabeled ¹⁴C-bicarbonate incorporation) and molecular docking simulations. IC₅₀ values are determined using purified ACC isoforms, with comparisons to natural fatty acids (e.g., 9-oxooctadeca-10,12-dienoic acid, IC₅₀ ~1.4 μM) .

Q. How does this compound contribute to plant defense signaling under biotic stress?

  • Methodological Answer : In rice, analogous oxylipins (e.g., 9-KODE) upregulate defensive metabolites like sakuranetin via jasmonate-independent pathways. Experimental approaches include:
  • Treating plants with synthetic compound and quantifying phytoalexins via LC-MS.
  • Using mutant lines (e.g., LOX-knockouts) to dissect biosynthetic pathways.
  • Transcriptomic profiling to identify induced defense genes .

Q. What contradictions exist regarding its role in lipid metabolism under nutrient stress?

  • Methodological Answer : While 9-oxo derivatives are elevated in jasmonate-induced defense, phosphate (Pi) starvation in Arabidopsis downregulates similar oxylipins when strigolactones are present. Resolve contradictions by:
  • Conducting time-course experiments under varying Pi/jasmonate conditions.
  • Using isotopic tracing (¹³C-linolenate) to track oxylipin flux.
  • Cross-referencing with lipidomic datasets from public repositories .

Q. How do structural modifications influence its bioactivity in metabolic pathways?

  • Methodological Answer : Saturation of double bonds (e.g., hydrogenation) reduces ACC inhibitory activity, while esterification (methyl vs. free acid) alters membrane permeability. Test via:
  • Synthesis of analogs (e.g., 9-oxo derivatives with varying chain lengths).
  • Comparative bioassays (ACC inhibition, ROS induction in plant tissues).
  • Computational QSAR modeling to predict activity-structure relationships .

Q. What experimental designs address its interactions with reactive carbonyl species in oxidized lipid systems?

  • Methodological Answer : Co-incubate with lipid hydroperoxides (e.g., 13-hydroperoxyoctadecatrienoate) and amino acids (e.g., phenylalanine) to study amine-aldehyde adduct formation. Use:
  • LC-Orbitrap MS to identify Schiff base products.
  • Kinetic assays to measure reaction rates under varying pH/temperature.
  • In silico simulations (Density Functional Theory) to predict reactive sites .

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